6-Bromo-3-cyano-2-nitrophenylacetic acid
Overview
Description
6-Bromo-3-cyano-2-nitrophenylacetic acid is a multifaceted organic compound characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-cyano-2-nitrophenylacetic acid typically involves multiple steps, starting with the bromination of phenylacetic acid followed by nitration and cyano group introduction. The reaction conditions must be carefully controlled to ensure the selective addition of each functional group.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-cyano-2-nitrophenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenylacetic acids.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-3-cyano-2-nitrophenylacetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: The compound finds applications in the chemical industry, where it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-3-cyano-2-nitrophenylacetic acid exerts its effects involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
3-Cyano-2-nitrophenylacetic acid: Lacks the bromine atom.
6-Bromo-3-cyano-phenylacetic acid: Lacks the nitro group.
2-Nitro-3-cyano-phenylacetic acid: Different position of the nitro group.
Uniqueness: 6-Bromo-3-cyano-2-nitrophenylacetic acid is unique due to the combination of bromine, cyano, and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(6-bromo-3-cyano-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-1-5(4-11)9(12(15)16)6(7)3-8(13)14/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKYSXKOTCQWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)[N+](=O)[O-])CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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